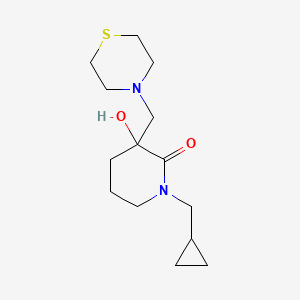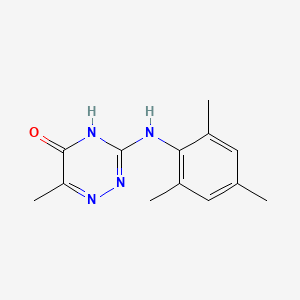
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTM belongs to the class of piperidinone compounds, and its unique molecular structure has made it a subject of interest for researchers in the fields of chemistry, pharmacology, and drug development.
Mécanisme D'action
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from breaking down dopamine. This leads to an increase in dopamine levels in the brain, which can help to improve motor function in individuals with Parkinson's disease. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to protect neurons from damage and death.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, improve motor function in individuals with Parkinson's disease, and protect neurons from damage and death. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to reduce oxidative stress in the brain and improve overall brain health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its high selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in Parkinson's disease and other neurological disorders. However, one limitation of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.
Orientations Futures
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, including:
1. Further studies on the efficacy of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of Parkinson's disease and other neurological disorders.
2. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone as a neuroprotective agent in the prevention of neurodegenerative diseases.
3. Development of new 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone analogues with improved pharmacological properties and selectivity for MAO-B inhibition.
4. Studies on the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders.
5. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of other diseases, such as cancer, where MAO-B has been shown to play a role.
In conclusion, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has shown great promise in the treatment of neurological disorders such as Parkinson's disease. Its unique molecular structure and ability to inhibit MAO-B make it a valuable tool for researchers studying the role of this enzyme in disease pathology. Further research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone and its potential therapeutic applications is warranted, and may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 4-thiomorpholinecarboxaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium acetate. This method has been optimized to produce high yields of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone with excellent purity.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Research has shown that 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13-14(18,11-15-6-8-19-9-7-15)4-1-5-16(13)10-12-2-3-12/h12,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFAXCBHYSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6087080.png)
![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)